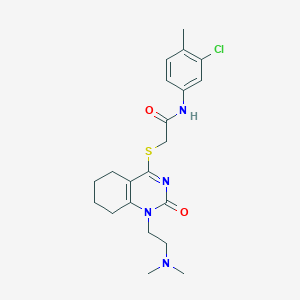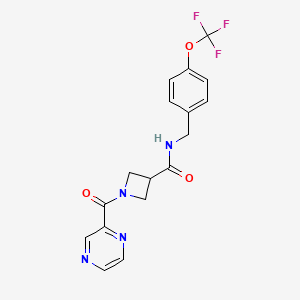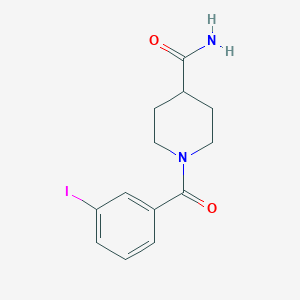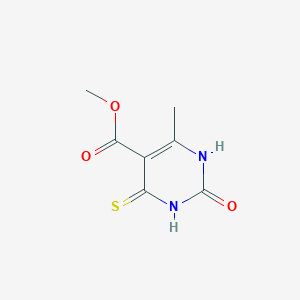
N-(3-chloro-4-methylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-methylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H27ClN4O2S and its molecular weight is 434.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Quinazolinone Derivatives : The synthesis of quinazolinone derivatives and their acetamides has been extensively studied due to their potential biological activities. These compounds are synthesized through various chemical reactions, involving the conversion of heterylamines into chloroacetamides, followed by reaction with alkoxyethanols or dialkylaminoethanols. The structural and electronic features of these compounds have been linked to their biological activities, such as antihistaminic properties (Rao & Reddy, 1994).
Antimicrobial and Anticancer Potential : Quinazolinone derivatives have shown a range of biological activities, including antimicrobial and potential anticancer effects. Their synthesis involves multistep reactions starting from basic compounds like anthranilic acid. These derivatives have been explored for their analgesic, anti-inflammatory, and antimicrobial activities, with some showing promising results in vitro (Alagarsamy et al., 2015).
Chemotherapeutic Value
T-Type Ca2+ Channel Blockers : Certain quinazolinone derivatives have been identified as selective T-type Ca2+ channel blockers, showing efficacy in reducing tumor volume and weight in xenograft models. These compounds induce cell death through autophagy and apoptosis, mediated by ROS generation and reduced glucose uptake, suggesting their chemotherapeutic value in treating cancer (Rim et al., 2014).
Pharmacological Activities
Analgesic and Anti-inflammatory Activities : The analgesic and anti-inflammatory activities of quinazolinone acetamides have been investigated, revealing that certain derivatives possess potent activities compared to standard drugs like diclofenac sodium. This suggests their potential for development into therapeutic agents for pain and inflammation management (Alagarsamy et al., 2015).
Antihistaminic and Antimalarial Activities
Antihistaminic Properties : Research into quinazolinone derivatives has also uncovered their potential antihistaminic properties, with in vitro studies indicating correlations between their structural features and antihistaminic activity. This opens pathways for the development of new antihistamines based on quinazolinone structures (Rao & Reddy, 1994).
Antimalarial Activity : Derivatives have been synthesized and tested for antimalarial activity, showing promise against resistant strains of malaria. This research highlights the potential of quinazolinone-based compounds in developing new antimalarial drugs (Werbel et al., 1986).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O2S/c1-14-8-9-15(12-17(14)22)23-19(27)13-29-20-16-6-4-5-7-18(16)26(21(28)24-20)11-10-25(2)3/h8-9,12H,4-7,10-11,13H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDNKNCFPMHEEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Fluoropyridin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2735616.png)

![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2735621.png)


![N-benzyl-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2735626.png)



![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2735631.png)

![N-(2-fluorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2735634.png)